Cisatracurium-20-methyl dibenzenesulfonate is a non-depolarizing neuromuscular blocking agent primarily used in clinical settings for muscle relaxation during surgical procedures and mechanical ventilation. It is an isomer of atracurium, specifically the R-cis-R-cis isomer, which provides enhanced potency and reduced histamine release compared to its parent compound. The drug is marketed under the brand name Nimbex and is administered intravenously.
Cisatracurium-20-methyl dibenzenesulfonate is derived from the benzylisoquinolinium class of compounds. It was developed as a part of the ongoing research into neuromuscular blockers that can facilitate tracheal intubation and provide muscle relaxation during surgeries.
This compound falls under several classifications:
Cisatracurium-20-methyl dibenzenesulfonate is synthesized through a multi-step chemical process involving the modification of atracurium. The synthesis typically involves:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of cisatracurium.
Cisatracurium-20-methyl dibenzenesulfonate has a complex molecular structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software. The compound's stereochemistry is crucial for its biological activity.
Cisatracurium undergoes various chemical reactions in biological systems:
The stability of cisatracurium in solution is influenced by factors such as pH and temperature. The compound exhibits a relatively short half-life due to its rapid metabolism.
Cisatracurium acts primarily as an antagonist at the neuromuscular junction:
The potency of cisatracurium is approximately five times greater than that of atracurium, with an IC50 value around 54 nM for its primary target.
The compound does not follow Lipinski's Rule of Five due to its high molecular weight and polar surface area, indicating limited oral bioavailability.
Cisatracurium-20-methyl dibenzenesulfonate has several scientific applications:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3